N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
Description
Boc-Leu-Leu-OH is a protected dipeptide consisting of two leucine residues, where the N-terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. It is widely used in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS) and C-H activation reactions . Key properties include:
- Molecular formula: C11H21NO4·xH2O (anhydrous base: C11H21NO4)
- Molecular weight: 231.29 (anhydrous)
- Purity: ≥99.0% (HPLC)
- Melting point: 85–90°C
- Optical rotation: [α]<sup>20</sup>D −25±0.5° (c = 2% in acetic acid)
- Applications: Synthesis of cytotoxin PM-94128, combinatorial peptide libraries, and structural-activity relationship studies .
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTNVAYSJPRTLQ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427191 | |
| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-65-7, 15136-12-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73401-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-leu-leu-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the coupling of Boc-protected amino acids on a resin. For instance, Boc-Leu-OH can be introduced on the resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) . The coupling reactions are often facilitated by microwave irradiation, which accelerates the reaction rates and improves yields .
Industrial Production Methods: In industrial settings, Boc-leu-leu-OH is produced using environmentally friendly methods that minimize the use of organic solvents. Techniques such as aqueous microwave-assisted solid-phase synthesis have been developed to achieve efficient peptide synthesis while reducing environmental impact . These methods involve the use of water-dispersible Boc-amino acid nanoparticles and coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .
Chemical Reactions Analysis
Types of Reactions: Boc-leu-leu-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Coupling: DIC, DMAP, and HATU are frequently used for peptide bond formation.
Major Products Formed: The primary products formed from these reactions are peptide chains with specific sequences, which can be further modified or used in various biochemical applications .
Scientific Research Applications
Peptide Synthesis
Boc-Leu-Leu-OH is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which facilitates solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain.
Table 1: Comparison of Peptide Synthesis Methods Using Boc-Leu-Leu-OH
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency; easy purification | Requires specialized equipment |
| Liquid-Phase Synthesis | Simpler setup; cost-effective | Lower yields; more complex purification |
| Microwave-Assisted Synthesis | Faster reaction times | Limited scalability |
Case Study: Synthesis of Anticancer Peptides
A notable application of Boc-Leu-Leu-OH is in the synthesis of peptide-based derivatives with anticancer properties. For instance, researchers synthesized a curcumin derivative using Boc-Leu-Leu-OH, demonstrating significant in vitro anticancer activity against various cancer cell lines . This highlights the potential of Boc-Leu-Leu-OH in developing novel therapeutic agents.
Medicinal Chemistry
Boc-Leu-Leu-OH plays an essential role in medicinal chemistry, particularly in the design and synthesis of biologically active peptides. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Table 2: Biological Activities Associated with Leucine Derivatives
Research Insights
Studies indicate that leucine derivatives, including Boc-Leu-Leu-OH, can activate key signaling pathways such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and metabolism. This activation has implications for muscle metabolism and recovery, making these compounds valuable in sports medicine and nutritional science.
Therapeutic Applications
The therapeutic potential of Boc-Leu-Leu-OH extends beyond anticancer applications. Its derivatives have been investigated for various conditions, including metabolic disorders and neurodegenerative diseases.
Table 3: Therapeutic Applications of Peptides Derived from Boc-Leu-Leu-OH
| Application | Peptide Example | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Curcumin derivative | Induces apoptosis |
| Muscle Recovery | Leucine-enriched peptides | Enhances protein synthesis |
| Neuroprotection | Leucine-based neuropeptides | Modulates neurotransmitter release |
Case Study: Neuroprotective Effects
Research has shown that leucine-containing peptides can exert neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This suggests potential applications for Boc-Leu-Leu-OH derivatives in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Boc-leu-leu-OH primarily involves its role as a peptide building block. It facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides synthesized using Boc-leu-leu-OH. For example, peptide-based curcumin derivatives synthesized using Boc-leu-leu-OH have shown anticancer activity by targeting tumor cell lines and inducing apoptosis .
Comparison with Similar Compounds
Boc-Leu-OH (Boc-L-Leucine)
Structural Differences :
Key Contrasts :
| Property | Boc-Leu-Leu-OH | Boc-Leu-OH |
|---|---|---|
| Molecular weight | 231.29 (anhydrous) | 231.29 |
| Functionality | Dipeptide linker | Single amino acid monomer |
| Role in synthesis | Used in complex peptide chains | Basic SPPS building block |
Boc-D-Leu-OH·H2O
Structural Differences :
Key Contrasts :
| Property | Boc-Leu-Leu-OH | Boc-D-Leu-OH·H2O |
|---|---|---|
| Stereochemistry | L-configuration | D-configuration |
| Solubility | Soluble in acetic acid | Similar solubility profile |
| Applications | Peptide chain elongation | Study of enantiomeric effects |
Fmoc-L-Leu-OH and Fmoc-D-Leu-OH
Structural Differences :
Key Contrasts :
Boc-N-Me-Nle-OH
Structural Differences :
Key Contrasts :
| Property | Boc-Leu-Leu-OH | Boc-N-Me-Nle-OH |
|---|---|---|
| Side chain | Isobutyl (Leu) | Methyl-pentyl (Nle) |
| Hydrophobicity | Moderate | Higher due to Nle |
| Synthesis role | Dipeptide linker | Conformational studies |
BOC-LEU-(R)-VAL-OH
Structural Differences :
Key Contrasts :
| Property | Boc-Leu-Leu-OH | BOC-LEU-(R)-VAL-OH |
|---|---|---|
| Second residue | Leucine | Valine |
| Side-chain branching | Two methyl groups (Leu) | One methyl group (Val) |
| Molecular weight | 231.29 | 316.44 |
Biological Activity
Boc-Leu-Leu-OH, a compound derived from leucine, has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article delves into the biological activity of Boc-Leu-Leu-OH, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Boc-Leu-Leu-OH is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to two leucine residues. The molecular formula is C₁₄H₂₅N₃O₄, with a molecular weight of approximately 283.37 g/mol. This structure allows for various modifications and applications in peptide synthesis, making it a valuable building block in biochemistry.
Mechanisms of Biological Activity
The biological activity of Boc-Leu-Leu-OH is primarily linked to its role in influencing protein synthesis and cellular signaling pathways. Key mechanisms include:
- Activation of mTOR Pathway : Leucine derivatives, including Boc-Leu-Leu-OH, are known to activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. This activation enhances protein synthesis and muscle metabolism, making it particularly relevant for athletic performance and recovery .
- Peptide Synthesis : Boc-Leu-Leu-OH serves as an essential building block in the synthesis of various peptides. Its ability to form stable peptide bonds facilitates the production of longer peptides with specific biological functions .
Research Findings and Case Studies
Several studies have investigated the biological activity of Boc-Leu-Leu-OH, highlighting its potential applications:
- Peptide Synthesis Efficiency : A study demonstrated that using Boc-Leu-OH significantly improved the yield of peptide synthesis reactions compared to other amino acids. For instance, when coupled with specific substrates, the yield increased from 22% to 64% .
- Impact on Muscle Metabolism : Research has indicated that leucine-rich peptides can enhance muscle protein synthesis through their action on the mTOR pathway. This effect is particularly beneficial for athletes seeking to improve recovery times and overall performance .
- Inhibition Studies : In a structure-activity relationship study involving transition-state mimics, Boc-Leu-OH was part of a series that showed potent inhibition against human renin, with an IC50 value indicating high specificity . This suggests potential therapeutic applications in hypertension management.
Applications in Medicinal Chemistry
Boc-Leu-Leu-OH has several applications in medicinal chemistry:
- Peptide Therapeutics : Its role as a building block in peptide therapeutics positions it as a candidate for developing drugs targeting various diseases, including metabolic disorders and hypertension.
- Research Tools : The compound is utilized in research settings to study protein interactions and cellular signaling pathways, providing insights into metabolic regulation and disease mechanisms .
Summary Table of Biological Activities
Q & A
Basic: What experimental protocols are recommended for synthesizing Boc-Leu-Leu-OH with high purity?
Answer:
Boc-Leu-Leu-OH synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc- or Boc-protected leucine residues on a resin, with coupling reagents like HBTU or DCC. Deprotection of the Boc group requires trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 30–60 minutes. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validate purity using LC-MS (>95%) and ¹H/¹³C NMR . Critical variables include reaction temperature (0–25°C), stoichiometric excess of reagents (1.5–2x), and inert atmosphere to prevent side reactions.
Basic: How should researchers characterize the structural integrity of Boc-Leu-Leu-OH?
Answer:
Structural validation requires multi-technique analysis:
- NMR : Confirm backbone connectivity via amide proton (δ 6.5–8.5 ppm) and α-proton (δ 3.8–4.5 ppm) signals. Compare with published spectra for Leu-Leu dipeptides .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and Boc-group vibrations (C-O-C at ~1250 cm⁻¹).
- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) using 190–250 nm scans .
- X-ray Crystallography : For absolute conformation, crystallize in ethanol/water mixtures and analyze unit-cell parameters.
Advanced: How can contradictory solubility data for Boc-Leu-Leu-OH in polar solvents be resolved?
Answer:
Discrepancies often arise from solvent purity, temperature, or measurement techniques. Design experiments to:
- Control Variables : Use HPLC-grade solvents, standardized pH (e.g., 0.1% TFA), and thermostatic baths (±0.1°C).
- Quantitative Methods : Compare gravimetric analysis (saturation at equilibrium) vs. UV-Vis absorbance (λ=214 nm for peptide bonds).
- Statistical Analysis : Apply ANOVA to datasets from ≥3 independent trials to identify outliers .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility trends .
Advanced: What strategies optimize Boc-Leu-Leu-OH’s stability during long-term storage?
Answer:
Stability studies should include:
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
- Lyophilization : Freeze-dry in 5% trehalose (cryoprotectant) to prevent aggregation.
- Container Screening : Compare glass vs. polypropylene vials under argon vs. air.
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life .
Advanced: How can researchers reconcile conflicting bioactivity results of Boc-Leu-Leu-OH in enzyme inhibition assays?
Answer:
Contradictions may stem from assay conditions or enzyme isoforms. Mitigate by:
- Standardized Protocols : Use commercial enzymes (e.g., trypsin) with validated activity units.
- Control Groups : Include known inhibitors (e.g., leupeptin) and blank (no peptide) to normalize data.
- Dose-Response Curves : Calculate IC₅₀ values across ≥5 concentrations (1 nM–100 µM).
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes across enzyme conformers .
Basic: What are the critical parameters for reproducible Boc-Leu-Leu-OH crystallization?
Answer:
Key factors include:
- Solvent System : Ethanol/water (7:3 v/v) at 4°C for slow evaporation.
- Concentration : 10–20 mg/mL in 0.1 M ammonium acetate (pH 5.0).
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Validation : Confirm crystal identity via single-crystal XRD and compare unit-cell parameters with Cambridge Structural Database entries .
Advanced: How to design a study investigating Boc-Leu-Leu-OH’s role in modulating membrane permeability?
Answer:
Use the P-E/I-C-O framework :
- Population (P) : Lipid bilayers (e.g., DOPC/cholesterol vesicles).
- Exposure/Intervention (E/I) : Incubate with Boc-Leu-Leu-OH (1–100 µM).
- Comparison (C) : Untreated vesicles or Leu-Leu-OH (unprotected).
- Outcome (O) : Measure permeability via fluorescent dye leakage (e.g., calcein release, λex=485 nm).
- Advanced Tools : Surface plasmon resonance (SPR) for real-time binding kinetics .
Basic: Which spectroscopic methods best detect Boc-Leu-Leu-OH aggregation in aqueous solutions?
Answer:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) shifts over time.
- Thioflavin T (ThT) Assay : Monitor β-sheet formation (λex=440 nm, λem=485 nm).
- Transmission Electron Microscopy (TEM) : Image aggregates after negative staining.
- Turbidity Measurements : Track absorbance at 600 nm to quantify precipitation .
Advanced: How to address discrepancies in reported pKa values for Boc-Leu-Leu-OH’s carboxyl group?
Answer:
Re-evaluate using:
- Potentiometric Titration : Compare automated titrators (e.g., Metrohm) with manual methods.
- Computational Chemistry : Calculate pKa via COSMO-RS or DFT (B3LYP/6-31G* basis set).
- Buffer Screening : Test ionization in varying ionic strengths (0.1–1.0 M NaCl) .
Advanced: What methodologies validate Boc-Leu-Leu-OH’s compatibility with click chemistry for bioconjugation?
Answer:
- CuAAC Reaction : React with azide-functionalized dyes (e.g., Alexa Fluor 488) in PBS (pH 7.4) with CuSO₄/sodium ascorbate.
- LC-MS/MS : Confirm triazole formation via m/z shifts (+227 Da for Alexa Fluor).
- Fluorescence Quenching Assays : Test Förster resonance energy transfer (FRET) between conjugated pairs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
